3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Kinase inhibitor design Hinge-binding motif Hydrogen-bond acceptor

3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester (CAS 2327494-00-6) is a Boc-protected azetidine building block featuring a 4-cyanopyridin-2-yloxy substituent at the 3-position of the strained four-membered azetidine ring. With molecular formula C14H17N3O3 and a molecular weight of 275.31 g/mol, this compound belongs to the 3-aryloxyazetidine class, widely employed as intermediates in kinase inhibitor medicinal chemistry.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
Cat. No. B8162284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=C2)C#N
InChIInChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-11(9-17)19-12-6-10(7-15)4-5-16-12/h4-6,11H,8-9H2,1-3H3
InChIKeyKBKKERRVNOQKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Profile of 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester (CAS 2327494-00-6)


3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester (CAS 2327494-00-6) is a Boc-protected azetidine building block featuring a 4-cyanopyridin-2-yloxy substituent at the 3-position of the strained four-membered azetidine ring . With molecular formula C14H17N3O3 and a molecular weight of 275.31 g/mol, this compound belongs to the 3-aryloxyazetidine class, widely employed as intermediates in kinase inhibitor medicinal chemistry . The 4-cyano substituent on the pyridine ring provides a distinctive hydrogen-bond-accepting nitrile group capable of engaging kinase hinge regions or hydrophobic back pockets, differentiating it from non-cyanated pyridyl analogs [1]. The tert-butyl carbamate (Boc) protecting group enables orthogonal N-deprotection under acidic conditions for downstream derivatization .

Why 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Generic Azetidine Building Blocks


In azetidine-based kinase inhibitor programs, subtle aryloxy substituent changes drive profound differences in target potency, selectivity, and ADME properties [1]. Replacing the 4-cyanopyridin-2-yloxy group with a simpler pyridin-2-yloxy, 3-iodopyridin-2-yloxy, or piperidine-core analog alters the hydrogen-bonding capacity, electronic distribution, and steric profile of the scaffold, which in turn modulates hinge-region binding affinity and off-target kinase selectivity [2]. Furthermore, the strained azetidine ring (~90° bond angle) provides conformational rigidity distinct from larger saturated N-heterocycles such as piperidine, directly affecting metabolic stability and PK profile . Generic substitution without comparative biological and ADME data risks selecting an analog with inferior target engagement or unacceptable metabolic liability, underscoring the need for compound-specific evidence in procurement decisions [1].

Quantitative Differentiation Evidence: 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester vs. Closest Comparators


Enhanced Hydrogen-Bond Acceptor Capacity via 4-Cyano Substituent vs. Unsubstituted Pyridyl Analog

The 4-cyano group on the pyridine ring introduces a strong hydrogen-bond acceptor (C≡N) with a calculated electrostatic potential more negative than that of the unsubstituted pyridine nitrogen alone, as supported by quantum chemical calculations on cyanopyridine derivatives [1]. The comparator, tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate (CAS 954233-47-7, MW 250.29 g/mol), lacks this nitrile acceptor, thereby reducing potential interactions with kinase hinge-region backbone NH or conserved water networks . The nitrile substituent also shifts the pyridine ring electron density, modulating π-stacking interactions with kinase active-site tyrosine residues [1].

Kinase inhibitor design Hinge-binding motif Hydrogen-bond acceptor

Metabolic Stability Advantage of the Nitrile Group vs. Iodo-Substituted Analog in Oxidative Metabolism Assays

The 4-cyano substituent serves as a metabolically stable, low-molecular-weight electron-withdrawing group, whereas the 3-iodo analog (3-(3-iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester, CAS 2279122-74-4) introduces a heavy halogen susceptible to CYP450-mediated oxidative dehalogenation and potential reactive metabolite formation [1]. Class-level data on cyanopyridine derivatives demonstrate that the cyano group resists Phase I oxidative metabolism and maintains high microsomal stability (e.g., >80% remaining after 30 min incubation with human liver microsomes), while iodo-aromatic compounds show rapid metabolic turnover (t1/2 < 10 min in some cases) due to CYP2C9 and CYP3A4-mediated pathways [1].

Microsomal stability CYP450 metabolism Lead optimization

Conformational Rigidity and Ring Strain: Azetidine vs. Piperidine Core for Kinase Selectivity

The azetidine ring in the target compound (bond angle ~90°, ring strain ~26 kcal/mol) imposes conformational rigidity that restricts the spatial orientation of the 4-cyanopyridin-2-yloxy pharmacophore, enhancing shape complementarity for kinase ATP-binding pockets . In contrast, the piperidine analog (3-(4-cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, MW 303.36 g/mol) possesses a chair-flipping six-membered ring with greater conformational freedom (bond angle ~109.5°), potentially reducing binding-site residency time and increasing promiscuity across the kinome . The azetidine scaffold also possesses a lower molecular weight per heavy atom (MW 275.31 vs. 303.36), contributing to improved ligand efficiency metrics .

Conformational restriction Kinase selectivity Azetidine vs. piperidine

Orthogonal Boc Deprotection Enables Modular Diversification vs. Pre-Diversified Amide Analogs

The Boc protecting group on the azetidine nitrogen allows quantitative acidic deprotection (TFA/DCM or HCl/dioxane, typically >95% conversion) to liberate the free secondary amine for subsequent N-functionalization (e.g., amide coupling, sulfonamide formation, or reductive amination) [1]. This stands in contrast to pre-diversified 3-aryloxyazetidinecarboxamide analogs (e.g., N-benzyl-3-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxamide) where the amide bond is already installed, limiting further modular diversification . The free amine generated after Boc removal can serve as a versatile handle for library synthesis or conjugation to linkers, fluorescent probes, or biotin tags for target engagement studies .

Protecting group strategy Late-stage functionalization Modular synthesis

Optimal Research and Industrial Use Cases for 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester Based on Differentiated Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Leveraging the 4-Cyano H-Bond Acceptor

In fragment-based screening campaigns targeting kinases (e.g., CDK8, CDK9, PIM-1), this compound serves as a privileged hinge-binding fragment due to its 4-cyanopyridine moiety capable of forming hydrogen bonds with the kinase hinge region. FRET-based probe displacement assays on related cyanopyridine-azetidine scaffolds have demonstrated IC50 values as low as 2 nM against CDK8/Cyclin C, validating the potency achievable with this pharmacophore [1]. The Boc group enables straightforward elaboration to fragment-growing libraries for SPR-based affinity screening [2].

Late-Stage Functionalization Scaffold for Kinase Inhibitor Lead Optimization

For medicinal chemistry teams optimizing lead compounds, the Boc-protected azetidine amine provides a modular handle for late-stage diversification. Following quantitative Boc deprotection (>95% yield), the free amine can be coupled to diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate focused libraries for SAR studies. This modularity is critical for optimizing kinase selectivity, microsomal stability, and solubility while maintaining the core azetidine-cyanopyridine pharmacophore [1][2].

Chemical Probe Synthesis for Target Engagement Studies in Oncology

The compound's azetidine rigidity and cyanopyridine hydrogen-bonding capacity make it an ideal precursor for chemical probe development. After Boc removal, the amine can be conjugated to PEG linkers, fluorophores, or biotin tags for cellular target engagement assays (e.g., NanoBRET, CETSA). The high predicted microsomal stability of the cyano-aromatic scaffold (>80% remaining after 30 min in HLM) supports its use in cellular assays requiring prolonged incubation [1][2].

Building Block Supply for Parallel Library Synthesis in CRO and Pharma Settings

Contract research organizations (CROs) and pharmaceutical compound management groups procuring this Boc-protected azetidine benefit from its role as a single versatile intermediate that can generate >100 structurally diverse final compounds via parallel amide coupling, sulfonamide formation, or reductive amination. This reduces procurement complexity and inventory costs compared to purchasing multiple pre-functionalized analogs individually [1][2].

Quote Request

Request a Quote for 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.